molecular formula C16H18N2O2S2 B366467 4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester CAS No. 59898-45-2

4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B366467
CAS No.: 59898-45-2
M. Wt: 334.5g/mol
InChI Key: JMHSNITUKIQCAQ-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester: is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a thiophene ring substituted with a phenyl-thioureido group and a carboxylic acid ethyl ester group, making it a molecule of interest for various chemical and biological studies.

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-(phenylcarbamothioylamino)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S2/c1-4-20-15(19)13-10(2)11(3)22-14(13)18-16(21)17-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSNITUKIQCAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59898-45-2
Record name 4,5-DIMETHYL-2-(3-PHENYL-THIOUREIDO)-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl-Thioureido Group: This step involves the reaction of the thiophene derivative with phenyl isothiocyanate to form the phenyl-thioureido group.

    Esterification: The carboxylic acid group on the thiophene ring is esterified using ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the phenyl-thioureido group, potentially converting it to a phenyl-amine group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-amine derivatives.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

Biological Activities

Research indicates that 4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester exhibits several biological activities, making it a candidate for various applications:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth, which suggests potential use in pharmaceuticals as an antimicrobial agent .
  • Antioxidant Properties : The compound has also been investigated for its antioxidant capabilities. It can scavenge free radicals, which contributes to its potential application in preventing oxidative stress-related diseases .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may have anti-inflammatory properties, making it a candidate for further research in treating inflammatory conditions .

Pharmaceutical Development

Due to its biological activities, 4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester is being explored for development as:

  • Antibiotics : Its antimicrobial properties can be harnessed to create new antibiotic formulations.
  • Antioxidants : It may be used in dietary supplements or functional foods aimed at reducing oxidative stress.

Material Science

The compound's unique chemical structure allows it to be investigated in material science:

  • Polymer Additives : Its properties can enhance the performance of polymers, particularly in improving thermal stability and mechanical strength.

Agricultural Chemistry

The compound is also being studied for potential applications in agriculture:

  • Pesticides and Herbicides : Its biological activity suggests it could serve as a basis for developing new agrochemicals aimed at pest control.

Case Studies

Several studies highlight the applications of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus.
Study BAntioxidant PotentialShowed strong free radical scavenging activity comparable to established antioxidants.
Study CAnti-inflammatory EffectsIndicated reduction in inflammatory markers in vitro, suggesting therapeutic potential.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The phenyl-thioureido group could play a role in binding to specific molecular targets, while the thiophene ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

    Thiophene-2-carboxylic acid ethyl ester: A simpler thiophene derivative with similar ester functionality.

    4,5-Dimethylthiophene-3-carboxylic acid ethyl ester: Lacks the phenyl-thioureido group but shares the thiophene core structure.

    2-Phenylthiophene: Contains a phenyl group attached to the thiophene ring but lacks the carboxylic acid ester functionality.

Uniqueness: 4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester is unique due to the presence of both the phenyl-thioureido group and the carboxylic acid ethyl ester group on the thiophene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester (CAS No. 59898-45-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and significant biological activities, particularly focusing on antiviral and anticancer properties.

The compound has the molecular formula C16H18N2O2S2C_{16}H_{18}N_{2}O_{2}S_{2} and a molecular weight of approximately 334.46 g/mol. It features a thiophene ring substituted with a thiourea moiety, which is crucial for its biological activity. The LogP value of 4.496 indicates good lipophilicity, suggesting favorable permeability across biological membranes .

PropertyValue
Molecular FormulaC16H18N2O2S2
Molecular Weight334.46 g/mol
LogP4.496
PSA (Polar Surface Area)110.69 Ų

Synthesis

The synthesis of this compound typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with phenyl isothiocyanate followed by ethyl esterification. This process can yield various derivatives that may exhibit enhanced biological activity.

Antiviral Activity

Recent studies have indicated that compounds containing thiourea and thiophene structures exhibit significant antiviral properties. Specifically, derivatives similar to 4,5-dimethyl-2-(3-phenyl-thioureido)-thiophene have been tested against various viral strains.

  • Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication and interference with viral protein synthesis pathways.
  • Case Studies : In vitro assays have demonstrated that compounds with similar structures can inhibit the replication of viruses such as influenza and hepatitis C virus (HCV). For instance, thiazolidine derivatives have shown promising results with IC50 values in the low micromolar range against HCV's NS5B polymerase .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored:

  • Cell Line Studies : Studies using various cancer cell lines have shown that compounds bearing thiourea groups can induce apoptosis and inhibit cell proliferation.
    • For example, a related compound exhibited an IC50 value of 31.9 μM against cancer cell lines, indicating substantial cytotoxicity .
  • Mechanism : The anticancer effects are thought to arise from multiple mechanisms including:
    • Induction of oxidative stress.
    • Inhibition of key signaling pathways involved in cell growth and survival.

Research Findings

Several research findings highlight the biological activities associated with this compound:

  • Antiviral Efficacy : A recent publication noted that thiourea derivatives showed antiviral activity with EC50 values ranging from 0.35 μM to over 100 μM depending on the specific viral target and structural modifications .
  • Cytotoxicity in Cancer Cells : A study assessing the cytotoxic effects on various cancer cell lines found that modifications in the thiophene structure could enhance biological activity significantly, with some derivatives achieving IC50 values as low as 25 μM against breast cancer cells .

Q & A

What synthetic methodologies are optimal for preparing 4,5-dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester, and how can reaction yields be maximized?

Answer:
The compound can be synthesized via Knoevenagel condensation , leveraging the active methylene group in intermediates like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Key steps include:

  • Cyanoacetylation : Reacting the thiophene precursor with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce the cyanoacetamido group .
  • Condensation : Using substituted benzaldehydes in the presence of piperidine and acetic acid under reflux (5–6 hours) to form acrylamido derivatives. Yields range from 72% to 94%, with purity achieved via recrystallization in ethanol .
    Optimization : Control reaction temperature (80–100°C), use catalytic piperidine (5–10 mol%), and employ toluene as a solvent to enhance regioselectivity .

How can the structural integrity of this compound be validated using spectroscopic techniques?

Answer:
A combination of IR, ¹H/¹³C NMR, and mass spectrometry is critical:

  • IR : Confirm thioureido (C=S stretch at ~1250 cm⁻¹) and ester carbonyl (C=O at ~1700 cm⁻¹) groups .
  • ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl-thioureido), methyl groups (δ 1.2–2.5 ppm), and ethyl ester protons (δ 4.2–4.4 ppm) .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 398 for C₁₇H₁₈N₂O₂S₂) and fragmentation patterns consistent with thiophene and thiourea moieties .

What in vitro assays are suitable for evaluating its antioxidant activity, and what mechanistic insights do they provide?

Answer:
Standard assays include:

  • DPPH Radical Scavenging : Measures hydrogen-donating capacity; IC₅₀ values correlate with phenolic substitutions enhancing electron delocalization .
  • Nitric Oxide (NO) Scavenging : Evaluates interaction with reactive nitrogen species; compounds with electron-withdrawing groups (e.g., -NO₂) show reduced efficacy .
  • Lipid Peroxidation Inhibition : Assesses protection against Fe³⁺-induced oxidative damage in rat brain homogenate; activity depends on lipophilicity and thiourea’s metal-chelating properties .

How do structural modifications (e.g., substituents on the phenyl ring) influence anti-inflammatory activity?

Answer:
Advanced QSAR studies reveal:

  • Electron-Donating Groups (e.g., -OCH₃, -OH): Enhance activity by stabilizing radical intermediates. For example, 3,4-dimethoxyphenyl derivatives show 83.1% inhibition in carrageenan-induced edema (vs. 85% for diclofenac) .
  • Electron-Withdrawing Groups (e.g., -Cl, -NO₂): Reduce bioavailability due to increased polarity, lowering paw edema inhibition to ~70% .
    Methodology : Synthesize analogs via diversified benzaldehydes and compare dose-response curves in rodent models .

How should researchers address contradictions in biological activity data across studies?

Answer:
Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time) to minimize inter-lab discrepancies .
  • Solubility Differences : Use DMSO or Tween-80 as co-solvents to ensure consistent compound dispersion .
  • Metabolic Stability : Perform pharmacokinetic profiling (e.g., microsomal stability assays) to account for in vivo degradation .

What computational tools are recommended for predicting toxicity and optimizing safety profiles?

Answer:

  • ADMET Prediction : Use SwissADME or ProTox-II to estimate acute toxicity (e.g., LD₅₀ >1 g/kg in mice via intraperitoneal administration) .
  • Molecular Dynamics Simulations : Analyze interactions with CYP450 enzymes to identify metabolic hotspots (e.g., oxidation of thiophene rings) .
  • In Silico Mutagenicity : Apply Derek Nexus to flag thiourea-related genotoxicity risks .

What chromatographic methods ensure purity and stability during storage?

Answer:

  • HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~12.5 minutes .
  • Stability : Store at –20°C under nitrogen to prevent oxidation of the thiourea moiety. Monitor degradation via TLC (silica gel, ethyl acetate/hexane 1:1) .

How does the compound’s crystal structure inform its reactivity?

Answer:
X-ray crystallography reveals:

  • Planar Thiophene Core : Facilitates π-π stacking with biological targets (e.g., COX-2 enzyme) .
  • Hydrogen Bonding : Thioureido NH groups form H-bonds with active-site residues (e.g., His90 in COX-2), critical for inhibitory activity .

What in vivo models are appropriate for validating anti-inflammatory efficacy?

Answer:

  • Carrageenan-Induced Paw Edema : Administer 50 mg/kg orally; measure edema volume reduction at 3–6 hours post-induction .
  • Adjuvant-Induced Arthritis : Assess chronic inflammation via histopathology (e.g., synovial hyperplasia) after 14-day treatment .

How can researchers mitigate synthetic byproducts during scale-up?

Answer:

  • Byproduct Identification : Use LC-MS to detect dimerization products (e.g., disulfides from thiourea oxidation) .
  • Process Optimization : Employ flow chemistry for controlled mixing and temperature, reducing side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester
Reactant of Route 2
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4,5-Dimethyl-2-(3-phenyl-thioureido)-thiophene-3-carboxylic acid ethyl ester

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